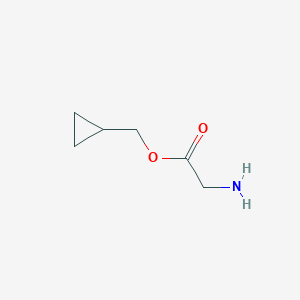

Cyclopropylmethyl 2-aminoacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

cyclopropylmethyl 2-aminoacetate |

InChI |

InChI=1S/C6H11NO2/c7-3-6(8)9-4-5-1-2-5/h5H,1-4,7H2 |

InChI Key |

QTTDUZTXHKBOKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Cyclopropylmethyl 2-aminoacetate CAS number and structure

Advanced Synthesis, Structural Properties, and Medicinal Applications

Part 1: Chemical Identity & Structural Analysis

Cyclopropylmethyl 2-aminoacetate (also known as Cyclopropylmethyl glycinate ) is a specialized amino acid ester used primarily as a building block in medicinal chemistry and as a prodrug moiety. It is structurally distinct from its isomer, N-(cyclopropylmethyl)glycine, a difference often overlooked in commercial nomenclature.

1.1 Core Identifiers

| Property | Detail |

| Chemical Name | Cyclopropylmethyl 2-aminoacetate |

| Common Synonyms | Glycine cyclopropylmethyl ester; Cyclopropylmethyl glycinate |

| CAS Number (HCl Salt) | 1240526-93-5 (Research Grade) |

| CAS Number (Free Base) | 1240562-14-4 |

| Molecular Formula | |

| Molecular Weight | 129.16 g/mol (Base) / 165.62 g/mol (HCl Salt) |

| SMILES | C1CC1COC(=O)CN |

| InChI Key | QTTDUZTXHKBOKA-UHFFFAOYSA-N |

1.2 Structural Distinction (Critical Warning)

Researchers frequently confuse this ester with its N-alkylated isomer. It is vital to verify the connectivity before synthesis or purchase.

-

Target Molecule (Ester):

-

Function: Carboxyl-modified glycine.[1] Used for prodrugs or modifying solubility.

-

-

Common Isomer (N-Alkyl):

-

CAS: 58160-96-6[2]

-

Function: Amine-modified glycine. Used as a core scaffold intermediate.

-

Part 2: Stability & Handling (The "Self-Validating" Protocol)

The free base of cyclopropylmethyl 2-aminoacetate is thermodynamically unstable. Like most amino acid esters, it undergoes spontaneous cyclodimerization to form a diketopiperazine (DKP) derivative.

Handling Directive:

-

Storage: Must be stored as the Hydrochloride (HCl) or Tosylate (TsOH) salt . The protonation of the amine prevents the nucleophilic attack on the ester carbonyl of a neighboring molecule.

-

Free Base Generation: Generate in situ only. Do not store the free base for >1 hour at room temperature.

-

Temperature: Store salts at -20°C to prevent slow transesterification or hydrolysis.

Visualization: DKP Instability Mechanism

The following diagram illustrates the failure mode (dimerization) that occurs if the free base is left untreated.

Figure 1: Spontaneous degradation of the free base into diketopiperazine.

Part 3: Synthesis & Manufacturing

Direct Fisher esterification (Glycine + Alcohol + Acid) is risky for this substrate. The cyclopropylcarbinyl cation, if generated under harsh acidic conditions, can rearrange to cyclobutyl or homoallyl derivatives (ring opening).

Recommended Route: Steglich Esterification (Boc-Protection Strategy). This pathway operates under neutral/mild conditions, preserving the strained cyclopropyl ring.

3.1 Experimental Protocol (Step-by-Step)

Reagents:

-

N-Boc-Glycine (1.0 equiv)

-

Cyclopropylmethanol (1.1 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

4M HCl in Dioxane

Step 1: Coupling (Ester Formation)

-

Dissolve N-Boc-Glycine (10 mmol) in anhydrous DCM (30 mL) at 0°C.

-

Add Cyclopropylmethanol (11 mmol) and DMAP (1 mmol).

-

Add DCC (11 mmol) portion-wise over 10 minutes.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Observation: White precipitate (DCU) will form.

-

Filtration: Filter off the DCU byproduct.

-

Workup: Wash filtrate with 5% Citric Acid (2x), Sat. NaHCO3 (2x), and Brine. Dry over Na2SO4.[3]

-

Purification: Flash chromatography (Hexane/EtOAc) to yield Boc-Gly-OCH2cPr .

Step 2: Deprotection (Salt Formation)

-

Dissolve the intermediate Boc-Gly-OCH2cPr in minimal dry DCM.

-

Add 4M HCl in Dioxane (10 equiv) at 0°C.

-

Stir at RT for 2 hours. Monitor by TLC (disappearance of Boc).

-

Isolation: Concentrate in vacuo. Triturate the residue with cold Diethyl Ether to precipitate the white solid.

-

Product: Cyclopropylmethyl 2-aminoacetate hydrochloride.[4]

Visualization: Synthesis Workflow

Figure 2: High-fidelity synthesis route avoiding acid-catalyzed ring opening.

Part 4: Applications in Drug Design

The cyclopropylmethyl group is a high-value bioisostere in modern medicinal chemistry.

4.1 Metabolic Stability & Lipophilicity

Replacing a standard ethyl or isopropyl ester with a cyclopropylmethyl ester alters the physicochemical profile:

-

Steric Bulk: The cyclopropyl group provides significant steric hindrance, potentially slowing hydrolysis by esterases compared to simple alkyl esters. This makes it an excellent candidate for prodrug design where extended half-life is required.

-

Sigma-Aromaticity: The cyclopropyl ring has

-character (Walsh orbitals), allowing it to interact with aromatic residues in binding pockets via edge-to-face interactions.

4.2 Prodrug Strategies

In antiviral and anticancer research, amino acid esters are used to target the PEPT1 transporter for improved oral absorption. The cyclopropylmethyl tail adds lipophilicity (

| Parameter | Methyl Ester | Cyclopropylmethyl Ester | Advantage |

| LogP | Low (Hydrophilic) | Moderate (Lipophilic) | Better membrane permeability |

| Hydrolysis Rate | Fast | Slower | Tunable release kinetics |

| Metabolic Fate | Methanol (Toxic) | Cyclopropylmethanol | Lower toxicity risk profile |

Part 5: References

-

PubChem. (2025).[2][4][5] Cyclopropylmethyl 2-aminoacetate hydrochloride (Compound).[4][5][6] National Library of Medicine. [Link]

-

Bender, D. M., et al. (2008). "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability." Organic Letters, 10(3), 509-511. [Link]

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. N-(Cyclopropylmethyl)glycine | C6H11NO2 | CID 3250245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. PubChemLite - Cyclopropylmethyl 2-aminoacetate hydrochloride (C6H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - QTTDUZTXHKBOKA-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 6. CAS#:118985-12-9 | p-chlorophenacyl m-nitrobenzenesulphonate | Chemsrc [chemsrc.com]

Synthesis pathways for cyclopropyl-containing amino acids

The synthesis of cyclopropyl-containing amino acids is a vibrant and evolving field of research. The methods outlined in this guide represent the core strategies that have enabled the synthesis of a wide array of these valuable compounds. While significant progress has been made, particularly in the area of asymmetric catalysis, the development of more efficient, scalable, and environmentally benign synthetic routes remains a key objective. Future research will likely focus on the discovery of novel catalysts, the use of biocatalytic methods, and the development of one-pot procedures to streamline the synthesis of these important building blocks for the next generation of therapeutics. [18]

References

- Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate.

- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing).

- General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. ChemRxiv.

- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO00535J.

- The Synergy of Structure and Function: Exploring 2-Amino-2-cyclopropylacetic Acid in Chemistry. Unknown Source.

- Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates.

- Asymmetric Synthesis of cis-Cyclopropane α-Amino Acids by Rhodium(II)

- Synthesis of a conformationally constrained δ-amino acid building block. PubMed.

- Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ.

- Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to δ 3 -amino acids. RSC Publishing.

- Asymmetric Cyclopropan

- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing.

- Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure†. CORE.

- Corey-Chaykovsky Reaction in Modern Organic Synthesis. Apollo Scientific.

- Johnson–Corey–Chaykovsky reaction. Wikipedia.

- Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphon

- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.

- Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)

- Metal-catalyzed cyclopropan

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 8. Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to δ 3 -amino acids - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05158D [pubs.rsc.org]

- 9. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Stability of the cyclopropylmethyl group in chemical reactions

This guide synthesizes the mechanistic behaviors of the cyclopropylmethyl (CPM) group with practical, field-proven strategies for its manipulation in drug discovery and organic synthesis.

Executive Summary

The cyclopropylmethyl (CPM) group is a "Janus-faced" motif in modern chemistry. In medicinal chemistry , it is a privileged structure (e.g., Naltrexone, Betaxolol, Buprenorphine) valued for blocking metabolic dealkylation and enhancing lipophilicity without adding significant bulk. In synthetic chemistry , however, it acts as a hypersensitive "tripwire." Its propensity for rapid ring-opening rearrangement—driven by the release of ~27.5 kcal/mol of ring strain—makes it a challenging moiety to install and manipulate.

This guide provides the mechanistic grounding to predict instability and the protocols to prevent it.

Mechanistic Underpinnings: The Physics of Instability

To control the CPM group, one must understand the electronic forces driving its rearrangement. The stability depends entirely on the nature of the intermediate formed on the methyl carbon: Cationic , Radical , or Anionic .

The Cationic Manifold: "Dancing Resonance"

The CPM cation is exceptionally stable compared to primary alkyl cations, yet paradoxically prone to rearrangement.[1] This is due to the bisected conformation , where the empty

-

Phenomenon:

-conjugation (hyperconjugation) delocalizes the positive charge into the ring. -

Consequence: This delocalization weakens the C2-C3 bond, lowering the barrier for ring expansion or opening.

-

The "Cocktail": Under

conditions (solvolysis), the CPM cation exists in a rapid equilibrium with the cyclobutyl and homoallyl cations.

The Radical Manifold: The "Clock"

The CPM radical is kinetically unstable. Unlike the cation, which benefits from thermodynamic stabilization via resonance, the radical undergoes irreversible ring opening to the homoallyl radical to relieve angle strain.

-

Rate Constant (

): -

Implication: Any synthetic reaction involving a radical intermediate at the CPM position will result in ring opening unless the trapping step is faster than

(diffusion control).

Visualization of Reaction Pathways

The following diagram illustrates the divergence between cationic equilibrium and irreversible radical fragmentation.

Caption: Divergent reactive manifolds. Cations equilibrate (scrambling products); radicals open irreversibly (destruction).

Synthetic Stability Profile & Protocols

When is the CPM Group Stable?

| Reaction Class | Stability Risk | Notes |

| Nucleophilic Substitution ( | Low | Stable if back-side attack is unhindered. Avoid ionizing solvents. |

| Nucleophilic Substitution ( | Critical | Leads to mixture of CPM, cyclobutyl, and homoallyl products. |

| Reductions (Hydride) | Low | Borohydrides ( |

| Reductions (Dissolving Metal) | High | Na/NH3 or SmI2 often cleave the ring (radical-anion mechanism). |

| Oxidations | Moderate | Benzylic-type oxidations can open the ring. Jones/Swern are usually safe. |

| Transition Metal Coupling | Low to Moderate | Pd(0)/Pd(II) cycles are safe. Ni/radical cycles pose high risk. |

Protocol 1: Safe Installation via Reductive Amination

Objective: Install a CPM group onto a secondary amine without ring opening.

Mechanism: Imine formation followed by hydride transfer. The

Reagents:

-

Amine Substrate (

equiv) -

Cyclopropanecarbaldehyde (

equiv) -

Sodium Triacetoxyborohydride (STAB) (

equiv) -

Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Protocol:

-

Preparation: In a flame-dried flask under

, dissolve the amine in DCE ( -

Imine Formation: Add cyclopropanecarbaldehyde. Stir at Room Temperature (RT) for 30 mins.

-

Self-Validation Check: Monitor by TLC/LCMS.[1] Ensure conversion to the imine (often visible as a shift in UV or mass + CPM mass - H2O).

-

-

Reduction: Cool to 0°C. Add STAB portion-wise.

-

Why STAB? It is milder than

and avoids the need for acetic acid co-solvent, minimizing acid-catalyzed ring opening.

-

-

Quench: After 2–4 hours, quench with saturated aqueous

. Do not use strong acid (HCl) for workup until the organic layer is separated, as excess aldehyde + acid can generate impurities. -

Analysis:

H NMR diagnostic: Look for the CPM methylene doublet (

Protocol 2: Nucleophilic Substitution (Avoiding the Scramble)

Objective: Convert Cyclopropylmethanol to Cyclopropylmethyl bromide.

Challenge: HBr or

Protocol:

-

Dissolve Cyclopropylmethanol (

equiv) and -

Slowly add

( -

Mechanistic Logic: The reaction proceeds via an oxyphosphonium intermediate (

). The bromide attacks via strict -

Validation: GC-MS should show a single peak. If a triplet pattern (

) appears in NMR, rearrangement to cyclobutyl bromide has occurred.

The "Radical Clock" Application

Researchers can exploit the CPM group's instability to measure the kinetics of other reactions. If you generate a radical at the CPM position and trap it with a reagent (X), the ratio of Ring-Closed (P_closed) to Ring-Opened (P_open) products yields the rate of trapping (

Formula:

-

:

-

Utility: Used to determine if a reaction mechanism involves a radical intermediate. If any ring-opened product is observed, a radical (or cation) was likely transiently formed.

Drug Development Context: Metabolic vs. Chemical Stability[3]

In drug design, the CPM group is a "metabolic shield."

-

CYP450 Blockade: N-dealkylation of tertiary amines typically proceeds via

-carbon oxidation (Carbinolamine formation). The steric bulk and unique electronics of the cyclopropyl ring hinder this enzymatic oxidation compared to N-ethyl or N-propyl groups. -

Toxicity Warning: While stable to metabolism, if the cyclopropyl ring is oxidized (e.g., to cyclopropanone or via ring opening), it can form Michael acceptors that covalently bind to liver proteins (mechanism-based inhibition).

-

Design Rule: Use CPM to increase potency and metabolic half-life, but screen early for GSH (Glutathione) adducts in microsomal stability assays to rule out reactive metabolite formation.

Synthetic Decision Matrix

Caption: Decision matrix for synthetic planning with cyclopropylmethyl groups.

References

-

Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives."[3] Journal of the American Chemical Society.[4] Link

-

Newcomb, M. (1993). "Competition Methods and Scales for Alkyl Radical Reaction Kinetics." Tetrahedron. Link

-

Wiberg, K. B. (1968). "The Cyclopropylcarbinyl and Cyclobutyl Cations." Advances in Physical Organic Chemistry. Link

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5][6] Journal of Medicinal Chemistry. Link

-

Bowry, V. W., Lusztyk, J., & Ingold, K. U. (1991). "Calibration of the cyclopropylcarbinyl radical clock in solution." Journal of the American Chemical Society.[4] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Radical clock - Wikipedia [en.wikipedia.org]

- 3. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Reactivity of Cyclopropylmethyl 2-aminoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylmethyl 2-aminoacetate is a non-canonical amino acid ester that incorporates a reactive cyclopropylmethyl moiety, a primary amine, and an ester functional group. This unique combination of functionalities presents both opportunities and challenges in its application, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive analysis of the potential reactivity of Cyclopropylmethyl 2-aminoacetate, drawing upon established principles of organic chemistry and data from analogous structures. It is designed to equip researchers with the predictive insights necessary for the effective handling, application, and analysis of this versatile building block. The discussion herein is structured to elucidate the reactivity of each functional group, predict potential degradation pathways, and offer practical guidance on stability testing and analytical methodologies.

Introduction: A Molecule of Unique Reactivity

The incorporation of strained ring systems and ester functionalities into amino acid scaffolds is a common strategy in the design of novel therapeutics and chemical probes. Cyclopropylmethyl 2-aminoacetate stands out due to the presence of the highly strained cyclopropylmethyl group, which can significantly influence the molecule's stability and reactivity. Understanding the interplay between the cyclopropyl ring, the primary amine, and the ester is crucial for its successful utilization. This guide will deconstruct the molecule's reactivity profile, offering a proactive approach to its application.

Chemical Structure and Physicochemical Properties

-

IUPAC Name: Cyclopropylmethyl 2-aminoacetate

-

Molecular Formula: C₆H₁₁NO₂

-

Molecular Weight: 129.16 g/mol

-

CAS Number: 1240526-93-5 (hydrochloride salt)[]

| Property | Predicted Value | Source |

| pKa (amine) | ~9-10 | Inferred from typical primary amines |

| Solubility | Expected to be soluble in water (especially as the hydrochloride salt) and polar organic solvents. | General knowledge of amino acid esters |

Reactivity Analysis of Functional Groups

The potential reactivity of Cyclopropylmethyl 2-aminoacetate is a composite of the behaviors of its three key functional groups.

The Cyclopropylmethyl Group: A Source of Latent Reactivity

The cyclopropane ring is characterized by significant ring strain, which imparts unique chemical properties. The carbon-carbon bonds within the ring have a higher p-character than typical alkanes, making them somewhat analogous to a double bond. This has profound implications for the stability of adjacent reactive intermediates.

The primary reactivity concern for the cyclopropylmethyl group is its susceptibility to ring-opening reactions, particularly when a positive charge or radical develops on the adjacent methylene carbon. The cyclopropyl group can stabilize an adjacent carbocation through a phenomenon sometimes referred to as "bent bond resonance" or "dancing resonance".[2][3][4] This stabilization is so significant that the cyclopropylmethyl carbocation is exceptionally stable, even more so than a benzyl carbocation.[2][5]

This stability, however, comes at the cost of potential rearrangement. The cyclopropylmethyl cation can readily rearrange to form cyclobutyl and homoallyl cations, leading to a mixture of products in reactions proceeding through a carbocationic intermediate.

Caption: Carbocationic rearrangements of the cyclopropylmethyl system.

In synthetic applications, any reaction that could generate a carbocation adjacent to the cyclopropyl ring should be approached with caution. For example, attempted S(_{N})1 reactions at the methylene position would likely lead to a mixture of rearranged products.

The Primary Amine: A Nucleophilic Center

The primary amino group is a primary site of nucleophilicity and basicity in the molecule. Its reactivity is characteristic of simple primary amines and the amino group of amino acids.

The amine will readily react with acylating agents such as acid chlorides, anhydrides, and activated carboxylic acids to form amides. This is the basis for its use in peptide synthesis. However, as with other amino acid esters, there are potential side reactions to consider, particularly in solid-phase peptide synthesis (SPPS).

When Cyclopropylmethyl 2-aminoacetate is the second amino acid residue in a peptide chain attached to a solid support, it is susceptible to intramolecular cyclization to form a diketopiperazine, leading to cleavage from the resin.[6] This is a common side reaction for dipeptide esters, especially when proline is one of the residues.[6]

Caption: Diketopiperazine formation from a dipeptide-resin conjugate.

The Ester Group: Susceptibility to Hydrolysis

The ester functionality is the most likely site of degradation under aqueous conditions. The rate of hydrolysis is highly dependent on pH and temperature.

Under basic conditions, the ester will undergo saponification via a B({AC})2 mechanism.[7][8] This reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid. The kinetics of base-catalyzed hydrolysis of simple amino acid esters, such as glycine ethyl ester, have been well-studied. It is expected that Cyclopropylmethyl 2-aminoacetate would exhibit similar hydrolysis kinetics.

In acidic solutions, the ester can be hydrolyzed through an A(_{AC})2 mechanism.[7][9] This is a reversible process, and the equilibrium can be shifted by the addition of excess water.[8]

Caption: Mechanisms of base- and acid-catalyzed ester hydrolysis.

Potential Degradation Pathways and Stability Considerations

Based on the reactivity of its functional groups, the primary degradation pathway for Cyclopropylmethyl 2-aminoacetate is the hydrolysis of the ester bond.

| Condition | Potential Degradation Pathway | Primary Degradation Products |

| Aqueous, pH > 7 | Base-catalyzed hydrolysis of the ester. | Cyclopropylmethylamine and Glycine |

| Aqueous, pH < 7 | Acid-catalyzed hydrolysis of the ester. | Cyclopropylmethanol and 2-aminoacetic acid (Glycine) |

| Strongly Acidic Conditions with Heat | Potential for acid-catalyzed ring-opening of the cyclopropyl group, especially if a carbocation can be formed. | Mixture of ring-opened products. |

| Oxidative Stress | Oxidation of the primary amine. | Various oxidation products. |

Recommended Storage and Handling:

-

Store as the hydrochloride salt to improve stability and shelf-life.

-

Keep in a cool, dry place, protected from moisture.

-

For solutions, use aprotic solvents if ester hydrolysis is a concern. If aqueous solutions are necessary, buffer at a slightly acidic pH (e.g., 4-6) and use promptly.

Experimental Protocols for Stability and Compatibility Assessment

The following are generalized protocols that can be adapted to assess the stability and compatibility of Cyclopropylmethyl 2-aminoacetate.

Protocol: pH-Dependent Stability Study

Objective: To determine the rate of hydrolysis of Cyclopropylmethyl 2-aminoacetate at various pH values.

Methodology:

-

Prepare a stock solution of Cyclopropylmethyl 2-aminoacetate in a suitable solvent (e.g., water or acetonitrile).

-

Prepare a series of aqueous buffers at different pH values (e.g., 2, 4, 7.4, 9).

-

Add a known concentration of the stock solution to each buffer to initiate the stability study.

-

Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quench the reaction if necessary (e.g., by adjusting the pH).

-

Analyze the samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to quantify the remaining parent compound and the formation of degradation products.

-

Plot the concentration of Cyclopropylmethyl 2-aminoacetate versus time for each pH to determine the degradation kinetics.

Protocol: Compatibility with Pharmaceutical Excipients

Objective: To assess the solid-state compatibility of Cyclopropylmethyl 2-aminoacetate with common pharmaceutical excipients.

Methodology:

-

Select a range of common pharmaceutical excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate).

-

Prepare binary mixtures of Cyclopropylmethyl 2-aminoacetate and each excipient, typically in a 1:1 ratio by weight.

-

Store the mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) for a specified period (e.g., 2-4 weeks).

-

Analyze the initial mixtures and the stored samples using techniques such as:

-

Differential Scanning Calorimetry (DSC): To detect changes in melting point or the appearance of new thermal events indicative of an interaction.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in functional group vibrations.

-

High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect the formation of degradation products.

-

Analytical Methodologies

Accurate and precise analytical methods are essential for studying the reactivity and stability of Cyclopropylmethyl 2-aminoacetate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for the analysis of amino acids and their derivatives.[10][11]

-

Reversed-Phase HPLC (RP-HPLC): This is the most common mode. Due to the polarity of the analyte, derivatization is often employed to improve retention and detection. Common derivatizing agents for primary amines include o-phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC). Alternatively, hydrophilic interaction chromatography (HILIC) can be used for the analysis of the underivatized compound.[12]

-

Detection: UV detection at low wavelengths (~210 nm) is possible for the underivatized molecule, but sensitivity is limited. Fluorescence detection after derivatization with agents like OPA provides much higher sensitivity. Mass spectrometry (LC-MS) is ideal for definitive identification and quantification of the parent compound and its degradation products.[13]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of Cyclopropylmethyl 2-aminoacetate.[14][15]

-

Identification of Degradation Products: High-resolution mass spectrometry can be used to identify unknown degradation products by determining their elemental composition.[13]

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide structural information about the parent molecule and its degradation products by analyzing their fragmentation patterns.[16]

Caption: A typical analytical workflow for stability testing.

Conclusion

Cyclopropylmethyl 2-aminoacetate is a molecule with a rich and varied reactivity profile. While the ester functionality is prone to hydrolysis, the cyclopropylmethyl group introduces a more complex and potentially subtle reactivity, particularly in reactions involving carbocationic intermediates. The primary amine offers a versatile handle for synthetic modifications, most notably in peptide synthesis, though with the attendant risk of side reactions such as diketopiperazine formation. A thorough understanding of these potential reaction pathways is paramount for the successful application of this compound in research and development. The experimental protocols and analytical methods outlined in this guide provide a framework for the systematic evaluation of the stability and reactivity of Cyclopropylmethyl 2-aminoacetate, enabling researchers to harness its unique properties while mitigating potential liabilities.

References

-

Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]

-

YouTube. (2021, February 8). Dancing Resonance | Exceptional Stability of cyclopropylmethyl carbocation. Retrieved from [Link]

- Journal of the Chemical Society B. (n.d.).

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

YouTube. (2022, September 2). Stability of cyclopropylmethyl carbocation. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Slideshare. (n.d.). acid base catalysed Ester hydrolysis. Retrieved from [Link]

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

-

Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

- ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.

Sources

- 2. Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ (2010) | Mohamed M. Shoukry | 8 Citations [scispace.com]

- 3. Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters and thiono esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of base hydrolysis of α-amino acid esters catalyzed...: Ingenta Connect [ingentaconnect.com]

- 7. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

- 11. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 12. jocpr.com [jocpr.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 15. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 16. pubs.acs.org [pubs.acs.org]

The Cyclopropyl Ring: A Cornerstone of Modern Peptidomimetic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics represent a pivotal strategy in drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3] Among the myriad of chemical tools employed to achieve this, the cyclopropyl group has emerged as a uniquely powerful and versatile scaffold.[4][5] This guide provides a comprehensive technical overview of cyclopropyl peptidomimetics, from their rational design and synthesis to their conformational analysis and application in therapeutic development. We will delve into the fundamental principles that make the cyclopropyl ring an attractive element for peptide modification, explore detailed synthetic methodologies, and present established protocols for the characterization and evaluation of these sophisticated molecules. This document is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the application of cyclopropyl peptidomimetics.

The Rationale for Cyclopropyl Incorporation in Peptidomimetics

The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation and their inherent conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][6] Peptidomimetics address these challenges by introducing non-natural structural elements that mimic the essential features of a peptide's pharmacophore while imparting improved drug-like properties.[2][3] The cyclopropyl group, a three-membered carbocycle, offers a unique combination of properties that make it an exceptional tool for peptidomimetic design.[4]

1.1. Conformational Restriction and Pre-organization

The rigid, planar structure of the cyclopropane ring severely restricts the rotational freedom of the peptide backbone when incorporated.[7][8][9] This "locking" effect can pre-organize the peptidomimetic into a specific, biologically active conformation, which can lead to a significant enhancement in binding affinity for its target receptor.[10][11] The entropic penalty of binding is reduced as the molecule is already in a favorable conformation for interaction.[4] The cis/trans stereoisomerism of substituents on the cyclopropane ring allows for the precise spatial positioning of side-chain mimics and backbone functionalities, enabling the systematic exploration of the conformational space required for optimal biological activity.[10][12][13]

1.2. Metabolic Stability

The peptide bond is the primary site of cleavage by proteases. By replacing a portion of the peptide backbone with a cyclopropane ring, the resulting peptidomimetic is rendered resistant to enzymatic hydrolysis at that position.[14][15] This significantly increases the metabolic stability and in vivo half-life of the molecule, crucial attributes for any successful therapeutic agent.[12][16]

1.3. Modulation of Physicochemical Properties

The introduction of a cyclopropyl group can also favorably influence the physicochemical properties of a peptide. It can increase lipophilicity, which may enhance cell permeability and oral bioavailability.[4][17] Furthermore, the unique electronic nature of the cyclopropane ring, with its enhanced π-character, can influence interactions with biological targets.[4][5]

Synthesis of Cyclopropyl Peptidomimetics

The synthesis of cyclopropyl peptidomimetics requires specialized strategies to construct the sterically demanding cyclopropane ring and incorporate it into a peptide sequence. Both solution-phase and solid-phase approaches are employed, often in combination.

2.1. Synthesis of Cyclopropyl Amino Acid Building Blocks

The core of most cyclopropyl peptidomimetics is a cyclopropyl amino acid. Several methods have been developed for their asymmetric synthesis.

2.1.1. Catalytic Asymmetric Cyclopropanation

A powerful and versatile method involves the catalytic asymmetric cyclopropanation of alkenes.[14] For instance, the reaction of an alkene with a diazoacetate or a related carbene precursor in the presence of a chiral catalyst, such as a rhodium or copper complex, can afford enantiomerically enriched cyclopropyl esters.[14][18] These esters can then be converted to the desired amino acid through a series of standard functional group manipulations.[19]

Protocol: Asymmetric Synthesis of a Cyclopropyl α-Amino Acid Ester [14]

-

Reaction Setup: To a solution of the alkene (1.0 mmol) and the chiral copper(I) catalyst (e.g., Cu(I)-bis(oxazoline) complex, 0.05 mmol) in a suitable solvent (e.g., dichloromethane) at room temperature, add a solution of phenyliodonium ylide derived from methyl nitroacetate (1.2 mmol) dropwise over 1 hour.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the nitrocyclopropyl ester.

-

Reduction of the Nitro Group: Dissolve the nitrocyclopropyl ester (1.0 mmol) in a mixture of isopropanol and 1 N HCl. Add zinc dust (10.0 mmol) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

-

Final Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the residue by column chromatography to afford the cyclopropyl α-amino acid ester.

2.1.2. Simmons-Smith Cyclopropanation

The Simmons-Smith reaction and its modifications, using a diiodomethane and a zinc-copper couple or diethylzinc, is another effective method for the stereospecific cyclopropanation of allylic alcohols and their derivatives, which can then be converted into cyclopropyl amino acids.[20]

2.2. Incorporation into Peptide Chains: Solid-Phase Peptide Synthesis (SPPS)

Once the protected cyclopropyl amino acid is synthesized, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[21][22][23]

Protocol: Incorporation of a Cyclopropyl Amino Acid via Fmoc-SPPS [21][24]

-

Resin Preparation: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[21]

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[24]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.[21]

-

Cyclopropyl Amino Acid Coupling: Dissolve the Fmoc-protected cyclopropyl amino acid and a coupling agent/activator cocktail in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.[21] A ninhydrin test can be performed to confirm the completion of the coupling.[25]

-

Chain Elongation: Repeat the deprotection and coupling steps sequentially with the remaining amino acids in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups.[21]

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for Solid-Phase Synthesis of a Cyclopropyl Peptidomimetic.

Conformational Analysis of Cyclopropyl Peptidomimetics

Understanding the three-dimensional structure of cyclopropyl peptidomimetics is crucial for establishing structure-activity relationships (SAR) and for rational drug design. A combination of spectroscopic and computational methods is typically employed.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-phase conformation of these molecules.[10][17][18]

-

1D NMR: Proton (¹H) NMR provides information on the local chemical environment of each proton. The coupling constants (J-values) between vicinal protons on the cyclopropane ring and adjacent carbons can provide insights into the dihedral angles and, consequently, the local conformation.[15]

-

2D NMR: Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to assign all proton and carbon signals and to identify through-space proximities between protons. NOE-derived distance restraints are particularly valuable for defining the overall three-dimensional fold of the peptidomimetic.[18]

3.2. X-ray Crystallography

When suitable crystals can be obtained, X-ray crystallography provides a high-resolution, solid-state structure of the peptidomimetic.[7][18] This information is invaluable for visualizing the precise bond angles, bond lengths, and the overall conformation imposed by the cyclopropane ring. It also serves as a benchmark for validating computational models.[13]

3.3. Computational Modeling

Molecular mechanics and quantum mechanics calculations are used to explore the conformational landscape of cyclopropyl peptidomimetics and to predict their low-energy conformations.[13][26] These theoretical models, when validated with experimental data from NMR or X-ray crystallography, can provide a detailed understanding of the conformational preferences of the molecule and can be used to guide the design of new analogs with improved properties.[18]

Applications and Case Studies in Drug Discovery

The unique properties of cyclopropyl peptidomimetics have led to their successful application in the development of inhibitors for various enzyme targets and as probes of peptide-protein interactions.

4.1. Protease Inhibitors

The inherent stability of the cyclopropane ring to proteolytic cleavage makes it an ideal scaffold for designing protease inhibitors.

-

HIV-1 Protease Inhibitors: Cyclopropane-based peptidomimetics have been designed to mimic the extended conformation of the substrate in the active site of HIV-1 protease.[18][27] These compounds have shown potent inhibitory activity, with Ki values in the nanomolar range.[18] The cyclopropane ring serves to pre-organize the pharmacophoric groups in the optimal orientation for binding, leading to high potency.[27]

-

Renin Inhibitors: Similarly, 1,2,3-trisubstituted cyclopropanes have been incorporated into renin inhibitors to mimic the β-strand conformation of the substrate.[10][11][28] These conformationally restricted analogs have demonstrated significant inhibitory activity against renin, an important target for the treatment of hypertension.[11]

4.2. Probing Protein-Protein Interactions

Cyclopropyl peptidomimetics are also valuable tools for studying protein-protein interactions. By systematically varying the stereochemistry of the cyclopropane ring, researchers can probe the specific conformational requirements for binding to a target protein.[10] This information can be used to design more potent and selective modulators of these interactions. For instance, cyclopropane-derived phosphotyrosine mimics have been used to study the binding of peptides to SH2 domains.[10]

4.3. Enhancing Cell Permeability

The incorporation of cyclopropane tethers into cyclic peptides has been shown to drastically enhance their cell permeability.[17] The conformational restriction imposed by the cyclopropane ring can favor a conformation that minimizes the exposure of polar groups and facilitates passive diffusion across the cell membrane.[17]

Experimental Protocols for Evaluation

5.1. In Vitro Metabolic Stability Assays

Assessing the metabolic stability of a new cyclopropyl peptidomimetic is a critical step in its development. In vitro assays using liver microsomes or hepatocytes are commonly employed for this purpose.[16][29][30]

Protocol: Liver Microsomal Stability Assay [29][30]

-

Incubation: Incubate the test compound (typically at a final concentration of 1 µM) with liver microsomes (e.g., human, rat; ~0.5 mg/mL protein) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system at 37 °C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

| Parameter | Description | Typical Units |

| Test Compound Concentration | The initial concentration of the peptidomimetic in the assay. | µM |

| Microsomal Protein Concentration | The concentration of liver microsomal protein in the incubation. | mg/mL |

| Incubation Temperature | The temperature at which the assay is performed. | °C |

| In Vitro Half-life (t½) | The time it takes for 50% of the compound to be metabolized. | min |

| Intrinsic Clearance (CLint) | The rate of metabolism by the liver enzymes, normalized to the amount of enzyme. | µL/min/mg protein |

Table 1: Typical Parameters for a Liver Microsomal Stability Assay.

5.2. Biochemical Assays for Target Engagement

To determine the potency of a cyclopropyl peptidomimetic against its intended target, a variety of biochemical assays can be employed. The specific assay will depend on the nature of the target. For enzyme inhibitors, this is often an enzyme inhibition assay.

Protocol: Enzyme Inhibition Assay (General)

-

Assay Setup: In a microplate well, combine the enzyme, a suitable substrate (often fluorogenic or chromogenic), and the assay buffer.

-

Inhibitor Addition: Add the cyclopropyl peptidomimetic at various concentrations. Include a control with no inhibitor.

-

Initiation and Incubation: Initiate the reaction (e.g., by adding a cofactor) and incubate at a controlled temperature for a specific period.

-

Detection: Measure the product formation over time using a plate reader (e.g., fluorescence or absorbance).

-

Data Analysis: Plot the initial reaction rates against the inhibitor concentration. Fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Conclusion

Cyclopropyl peptidomimetics represent a mature and highly effective strategy in modern drug discovery. The cyclopropane ring provides a robust means of conferring conformational rigidity and metabolic stability, two of the most significant hurdles in the development of peptide-based therapeutics.[1][4][12] The continued development of novel synthetic methods for accessing diverse cyclopropyl amino acids and their incorporation into increasingly complex molecular architectures will undoubtedly expand the utility of this remarkable chemical entity.[31][32] As our understanding of the intricate relationship between conformation and biological activity grows, the rational design of cyclopropyl peptidomimetics will continue to be a cornerstone of efforts to create the next generation of highly potent and selective drugs.

References

- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC. (n.d.).

- Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate - ACS Publications. (2005, December 1).

- Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Synthetic Approaches to Cyclopropyl Peptidomimetics as 20s Proteasome Inhibitors. (n.d.).

- Three-Step Synthesis of Cyclopropyl Peptidomimetics | Organic Letters - ACS Publications. (2011, August 24).

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).

- Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed. (2017, March 2).

- WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents. (n.d.).

- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. (2023, July 26).

- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.).

- Synthesis of Cyclopropane α-Amino Acids. (2025, July 23).

- Synthesis and Properties of Cyclopropane-Derived Peptidomimetics - ACS Publications. (2006, May 23).

- Cyclopropane-derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors - PubMed. (n.d.).

- Peptidomimetics, a synthetic tool of drug discovery - PMC - NIH. (n.d.).

- Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors | The Journal of Organic Chemistry - ACS Publications. (2001, February 2).

- EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents. (n.d.).

- Peptidomimetics as next – generation therapeutic applications. (2025, October 29).

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.).

- (a) Conformational restriction by steric effects due to the structural... - ResearchGate. (n.d.).

- Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane - RSC Publishing. (2022, November 18).

- Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization - PubMed. (2017, March 2).

- Peptidomimetic - PeptiFinder. (n.d.).

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13).

- How to Enhance the Pharmacokinetic Stability of Peptides?. (n.d.).

- Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. (n.d.).

- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC. (2020, May 14).

- Peptidomimetics in Drug Discovery - AZoLifeSciences. (2023, February 24).

- 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. (2024, December 29).

- Role of peptidomimetics for new drug discovery - World Journal of Advanced Research and Reviews. (2022, November 2).

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13).

- Metabolic Stability Analysis of Peptide Drug. (n.d.).

- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, May 13).

- 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed. (n.d.).

- Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed - NIH. (2006, July 15).

- 1,2,3-Trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).

- Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. (n.d.).

- Visualized and Quantitative Conformational Analysis of Peptidomimetics | ACS Omega. (2021, September 27).

- Cyclopropane-Derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Peptidomimetics : A New Era in Drug Discovery - Journal of Pharmaceutical Research. (2025, September 1).

- The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26).

- Peptidomimetics in Drug Discovery: Challenges, Strategies and TherapeuticApplication. (2024, November 2).

Sources

- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. peptifinder.com [peptifinder.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 16. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

- 20. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review | MDPI [mdpi.com]

- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 22. researchgate.net [researchgate.net]

- 23. peptide.com [peptide.com]

- 24. jpt.com [jpt.com]

- 25. luxembourg-bio.com [luxembourg-bio.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 31. Synthetic Approaches to Cyclopropyl Peptidomimetics as 20s Proteasome Inhibitors - ProQuest [proquest.com]

- 32. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Cyclopropane Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery and peptide science, the precise control of molecular architecture is paramount. Cyclopropane-containing amino acids represent a uniquely powerful class of non-proteinogenic building blocks. The inherent strain and rigidity of the three-membered ring impart significant conformational constraints on the peptide backbone and side chains.[1][2] This pre-organization can lead to a dramatic enhancement in biological activity, receptor selectivity, and metabolic stability by locking the molecule into its bioactive conformation.[3][4][5] The cyclopropyl moiety is a common motif in bioactive natural products and has been successfully incorporated into pharmaceuticals, such as the Hepatitis C protease inhibitor Grazoprevir.[4]

This guide provides an in-depth exploration of key, field-proven methodologies for the asymmetric synthesis of these valuable derivatives. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to not only apply these protocols but also to adapt and troubleshoot them effectively. The focus is on robust and highly stereoselective methods, including transition-metal-catalyzed cyclopropanation and substrate-controlled diastereoselective approaches.

Core Synthetic Strategies: A Mechanistic Overview

The asymmetric construction of the cyclopropane ring is the critical challenge. The primary strategies can be broadly categorized based on the nature of the carbene or carbenoid equivalent and the method of stereochemical control.

Transition Metal-Catalyzed Cyclopropanation

This is one of the most powerful and versatile methods for forming cyclopropanes.[6] The reaction involves the catalytic decomposition of a diazo compound or an equivalent precursor by a transition metal complex to form a transient metal-carbene intermediate. This electrophilic carbene is then transferred to an alkene. Asymmetric synthesis is achieved by employing a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the approach of the alkene and controls the stereochemistry of the product.

Mechanism: Chiral Catalyst-Controlled Carbene Transfer

The generally accepted mechanism for a rhodium-catalyzed cyclopropanation is depicted below. A chiral dirhodium(II) carboxylate, such as Rh₂(S-DOSP)₄, reacts with a diazoacetate to release dinitrogen and form a chiral rhodium-carbene intermediate. The alkene then approaches this intermediate. The facial selectivity (enantioselectivity) and the cis/trans selectivity (diastereoselectivity) are dictated by the steric and electronic properties of the chiral ligand, which creates a preferential orientation for the approaching alkene to minimize steric hindrance.[2][7]

Caption: Fig 1. Catalytic cycle for Rh-catalyzed cyclopropanation.

Copper(I) complexes, particularly with chiral bis(oxazoline) (BOX) ligands, are also highly effective and offer a complementary approach.[1][8] These systems can be used with diazo compounds or, advantageously, with iodonium ylides generated in situ, which can be safer alternatives to potentially explosive diazo reagents.[8]

Diastereoselective Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene group to an alkene.[5][9][10] The reaction is stereospecific, meaning the geometry of the alkene is retained in the cyclopropane product. Asymmetric induction can be achieved by using a chiral substrate, where a resident chiral center directs the approach of the reagent.

Mechanism: Substrate-Directed Methylene Transfer

In the context of synthesizing cyclopropane amino acid precursors, chiral allylic alcohols are ideal substrates. The hydroxyl group coordinates to the zinc atom of the Simmons-Smith reagent, delivering the methylene group to the same face of the double bond (syn-directing effect).[9][11] This chelation-controlled transition state is key to the high diastereoselectivity observed. The choice of reagent is critical; the Furukawa modification (Et₂Zn/CH₂I₂) often provides superior results for less nucleophilic alkenes.[5][10]

Caption: Fig 2. Chelation control in Simmons-Smith reaction.

Experimental Protocols and Application Data

Protocol 1: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene using an In Situ Generated Iodonium Ylide

This protocol is adapted from the work of Charette et al. and provides a highly enantioselective route to nitrocyclopropane esters, which are versatile precursors to cyclopropane amino acids.[8] The use of an iodonium ylide generated in situ from iodosobenzene and methyl nitroacetate avoids the isolation of potentially unstable carbene precursors.

Materials:

-

Copper(I) chloride (CuCl)

-

Silver hexafluoroantimonate (AgSbF₆)

-

(S,S)-2,2-Bis(4-phenyl-2-oxazoline)propane (Ph-BOX ligand)

-

Iodosobenzene (PhIO)

-

Methyl nitroacetate

-

Styrene

-

Sodium Carbonate (Na₂CO₃, anhydrous powder)

-

4Å Molecular Sieves (powdered, activated)

-

Benzene (anhydrous)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Catalyst Pre-formation:

-

To a flame-dried Schlenk flask under an argon atmosphere, add CuCl (3.9 mg, 0.04 mmol, 2 mol%) and AgSbF₆ (13.7 mg, 0.04 mmol, 2 mol%).

-

Add anhydrous benzene (5 mL) and stir the suspension for 30 minutes at room temperature. The color may change, indicating salt metathesis.

-

In a separate vial, dissolve the Ph-BOX ligand (17.1 mg, 0.044 mmol, 2.2 mol%) in anhydrous benzene (5 mL).

-

Transfer the ligand solution to the copper salt suspension via cannula. Stir the resulting mixture for 1 hour at room temperature to form the active chiral catalyst complex.

-

-

Reaction Setup:

-

To a separate, larger flame-dried Schlenk flask equipped with a stir bar, add powdered 4Å molecular sieves (500 mg) and anhydrous sodium carbonate (424 mg, 4.0 mmol).

-

Add methyl nitroacetate (238 mg, 2.0 mmol, 1.0 equiv) and iodosobenzene (484 mg, 2.2 mmol, 1.1 equiv).

-

Add anhydrous benzene (10 mL) followed by styrene (1.15 mL, 10.0 mmol, 5.0 equiv).

-

-

Cyclopropanation Reaction:

-

Transfer the prepared catalyst solution to the reaction mixture via cannula.

-

Stir the reaction vigorously at room temperature for 3-5 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc/hexanes), observing the consumption of methyl nitroacetate.

-

-

Workup and Purification:

-

Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with ethyl acetate (50 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., gradient elution from 5% to 20% ethyl acetate in hexanes) to yield the nitrocyclopropane carboxylate product.

-

-

Conversion to Amino Ester:

-

The resulting nitrocyclopropane can be reduced to the corresponding amino ester. Dissolve the purified product in methanol. Add an excess of Zinc dust and ammonium chloride solution. Stir vigorously until the nitro group is fully reduced (monitor by TLC). Filter and purify to obtain the cyclopropane α-amino ester.

-

Representative Data:

| Alkene Substrate | Yield (%) | d.r. (trans:cis) | ee (%) (trans) |

| Styrene | 84 | 95:5 | 96 |

| 4-Chlorostyrene | 75 | 94:6 | 97 |

| 4-Methylstyrene | 81 | 95:5 | 95 |

| 2-Vinylnaphthalene | 78 | 93:7 | 97.5 |

| 1,1-Diphenylethylene | 65 | - | 93 |

| (Data adapted from Moreau, B.; Charette, A. B. J. Am. Chem. Soc. 2005, 127, 18014-18015)[8] |

Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol

This protocol demonstrates the substrate-controlled synthesis of a syn-cyclopropylmethanol, a precursor for cyclopropane amino acids, based on the directing effect of a chiral hydroxyl group. This method is adapted from established procedures for Simmons-Smith reactions.[9]

Materials:

-

(E)-Hex-2-en-1-ol (or other chiral allylic alcohol)

-

Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

-

Diiodomethane (CH₂I₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a stir bar, thermometer, and argon inlet, add anhydrous dichloromethane (20 mL).

-

Add the chiral allylic alcohol, (E)-Hex-2-en-1-ol (1.0 g, 10 mmol, 1.0 equiv).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Reagent Addition:

-

Slowly add diethylzinc solution (1.0 M in hexanes, 12 mL, 12 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. Vigorous gas (ethane) evolution will be observed as the zinc alkoxide forms.

-

Stir the resulting solution at 0 °C for 30 minutes.

-

Add diiodomethane (1.21 mL, 15 mmol, 1.5 equiv) dropwise over 20 minutes. The reaction is exothermic; maintain the internal temperature below 5 °C.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 12-16 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C.

-

Quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl (20 mL). Caution: The quenching of excess diethylzinc is highly exothermic and produces gas. Add the quenching agent slowly to maintain control.

-

Once gas evolution ceases, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with ethyl acetate/hexanes) to afford the pure syn-cyclopropylmethanol. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

-

Representative Data:

| Allylic Alcohol Substrate | Yield (%) | Diastereomeric Ratio (d.r.) |

| (E)-Hex-2-en-1-ol | 72 | >20:1 |

| (Z)-Hex-2-en-1-ol | 85 | >50:1 |

| Cinnamyl alcohol | 78 | >20:1 |

| Geraniol | 65 (mono-cyclopropanation) | >10:1 |

| (Data representative of typical Simmons-Smith reactions of allylic alcohols)[9] |

Conclusion and Future Outlook

The asymmetric synthesis of cyclopropane amino acids is a dynamic and enabling field within chemical and pharmaceutical sciences. The protocols detailed herein, based on transition-metal catalysis and substrate-controlled diastereoselection, provide robust and reliable pathways to these high-value compounds. The choice of method depends on the desired stereoisomer, available starting materials, and scalability requirements. Future developments will likely focus on expanding the substrate scope, developing more sustainable catalysts using earth-abundant metals, and applying these building blocks to create novel peptidomimetics and therapeutic agents with enhanced properties.

References

-

Moreau, B.; Charette, A. B. Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate. J. Am. Chem. Soc.2005 , 127 (51), 18014–18015. [Link]

-

Davies, H. M. L.; Valtcheva, N. D.; Ripka, W. C. D2-Symmetric Dirhodium Catalyst Derived from a 1,2,2-Triarylcyclopropanecarboxylate Ligand: Design, Synthesis and Application. Organic Chemistry Portal. [Link]

-

Doyle, M. P.; Phillips, I. M. Chiral Dirhodium(II) Carboxamidates for Catalytic Asymmetric Synthesis. ACS Symposium Series, 2004 , 1-13. [Link]

-

Ghanem, A.; Müller, P. On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. Catalysts, 2017 , 7(12), 347. [Link]

-

Ghanem, A.; Müller, P.; Bernardinelli, G. Design and Synthesis of Novel Chiral Dirhodium(II) Carboxylate Complexes for Asymmetric Cyclopropanation Reactions. Chemistry, 2016 , 22(10), 3349-3353. [Link]

-

Moreau, B.; Charette, A. B. Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate. J. Am. Chem. Soc.2005 , 127, 18014-18015. [Link]

-

Toshima, H.; Ichihara, A. Asymmetric Total Syntheses of (+)-Coronafacic Acid and (+)-Coronatine. Bioscience, Biotechnology, and Biochemistry, 1997 , 61(4), 716-721. [Link]

-

Ma, X.; Beard, A. M.; Burgess, S. A.; et al. Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. J. Org. Chem.2020 , 85(3), 1556-1566. [Link]

-

Doyle, M. P.; Pieters, R. J.; Martin, S. F.; et al. Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. J. Am. Chem. Soc.1991 , 113(4), 1423–1424. [Link]

-

Tao, J.; Murphy, G. K. Applications of Iodonium Ylides for Donor-Acceptor Cyclopropane Synthesis. UWSpace. [Link]

-

Wolf, D.; Starmann, S.; Humpf, H.-U.; et al. One-pot synthesis and chiral analysis of cyclopropane derivatives. Chirality, 2005 , 17(1), 35-42. [Link]

-

Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Asymmetric Synthesis of Three-Membered Rings. Wiley-VCH, 2008 . [Link]

-

Toshima, H.; Nara, S.; Ichihara, A. Asymmetric Total Syntheses of (+)-Coronafacic Acid and (+)-Coronatine. Bioscience, Biotechnology, and Biochemistry, 1997 , 61(4), 716-721. [Link]

-

Toshima, H.; Nara, S.; Ichihara, A. Asymmetric Total Syntheses of (+)-Coronafacic Acid and (+)-Coronatine. Oxford Academic, 1997 . [Link]

-

Charette, A. B.; Wurz, R. P. An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α-Amino Acids and Amines. Request PDF. [Link]

-

MacKay, J. A.; et al. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Org. Lett., 2025 . [Link]

-

Zhu, S.; et al. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. J. Am. Chem. Soc., 2021 . [Link]

-

Fokin, V. V.; et al. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Murphy, G. K.; et al. Metal-free intermolecular cyclopropanation between alkenes and iodonium ylides mediated by PhI(OAc)2·Bu4NI. Chem. Commun., 2017 , 53, 9004-9007. [Link]

-

Walsh, P. J.; et al. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. J. Am. Chem. Soc., 2008 , 130(44), 14561–14572. [Link]

-

Aïssa, C.; et al. Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides. The University of Liverpool Repository, 2024 . [Link]

-

Charette, A. B.; Lebel, H. Stereoselective Cyclopropanation Reactions. Chem. Rev., 2003 , 103(4), 977-1050. [Link]

-

Trost, B. M.; Kalnmals, C. A. Synthesis of (±)‐coronamic acid. ResearchGate. [Link]

-

Davies, H. M. L.; et al. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catal., 2024 , 14(9), 6423-6431. [Link]

- Stammer, C. H. The synthesis of cyclopropane amino acids and peptides.

-

de la Torre, J. G.; et al. Synthesis, Immobilization and Catalytic Activity of a Copper(II) Complex with a Chiral Bis(oxazoline). Molecules, 2014 , 19(8), 12004-12017. [Link]

-

Zhang, Y.; et al. Copper-catalyzed regio- and enantioselective aminoboration of alkylidenecyclopropanes: the synthesis of cyclopropane-containing β-aminoalkylboranes. Chem. Commun., 2019 , 55, 12648-12651. [Link]

-

Reisman, S. E.; et al. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 2020 , 97, 172-188. [Link]

Sources

- 1. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 2. D2-Symmetric Dirhodium Catalyst Derived from a 1,2,2-Triarylcyclopropanecarboxylate Ligand: Design, Synthesis and Application [organic-chemistry.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 6. Metal-free intermolecular cyclopropanation between alkenes and iodonium ylides mediated by PhI(OAc)2·Bu4NI - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: The Cyclopropylmethyl Group as a Key Structural Motif in Drug Discovery

Abstract

The cyclopropylmethyl (CPM) moiety has become a privileged structural unit in modern medicinal chemistry. Its unique stereoelectronic properties, arising from the inherent strain of the three-membered ring, confer significant advantages in drug design. These benefits include enhanced metabolic stability by masking sites of oxidative metabolism, improved potency through conformational constraint of flexible molecules, and optimized target-binding interactions.[1][2] Consequently, the CPM group is a feature in numerous FDA-approved drugs and a wide array of clinical candidates, spanning therapeutic areas from opioid antagonists to antiviral agents.[3] However, the efficient and selective introduction of this group presents unique synthetic challenges. This guide provides an in-depth analysis of key synthetic methodologies for introducing the N-cyclopropylmethyl group, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug development.

Section 1: Foundational Synthetic Strategies for N-Cyclopropylmethylation